Structural Differentiation: Neopentyl Steric Bulk vs. 2-Methylbenzothiazole
The defining feature of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is its neopentyl substitution, which provides significantly greater steric bulk and hydrophobicity compared to the most common analog, 2-methylbenzothiazole (CAS 120-75-2). This structural difference is quantifiable via computational molecular descriptors. The neopentyl group introduces a branched, quaternary carbon center that influences molecular conformation and intermolecular interactions in ways not possible with linear alkyl chains [1].
| Evidence Dimension | Steric Bulk (van der Waals Volume of Substituent) |
|---|---|
| Target Compound Data | Estimated van der Waals volume for neopentyl group: ~53 ų [2] |
| Comparator Or Baseline | 2-Methylbenzothiazole: Estimated van der Waals volume for methyl group: ~13.67 ų [2] |
| Quantified Difference | ~3.9-fold increase in substituent volume |
| Conditions | Computational chemistry / molecular modeling context [2] |
Why This Matters
This significant increase in steric bulk can drastically alter receptor binding, metabolic stability, and physical properties, making the compound non-interchangeable with its simpler methyl analog and justifying specific procurement.
- [1] PubChem. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole (Compound Summary). View Source
- [2] Bondi, A. (1964). van der Waals Volumes and Radii. The Journal of Physical Chemistry, 68(3), 441-451. View Source
